![molecular formula C10H13N3O5S B10779291 Nifurtimox CAS No. 39072-15-6](/img/structure/B10779291.png)
Nifurtimox
Overview
Description
Nifurtimox is a nitrofuran antiprotozoal medication primarily used to treat Chagas disease and African trypanosomiasis (sleeping sickness). It was developed by Bayer and has been in use since 1965. The compound is listed on the World Health Organization’s List of Essential Medicines due to its significance in treating these parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifurtimox is synthesized through a multi-step process involving the reaction of 5-nitrofurfural with 3-methyl-4-thiomorpholine-1,1-dioxide. The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the formation of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Nifurtimox undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of nitroreductase enzymes.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include reduced forms of this compound and various substituted derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chagas Disease Treatment
Nifurtimox is primarily used for treating Chagas disease, particularly in pediatric patients. A significant clinical study (Study 16027) demonstrated that a 60-day regimen of this compound resulted in a seroconversion rate of 8.12%, indicating effective treatment outcomes . The efficacy was further supported by a comparative analysis showing that children treated with this compound had higher rates of seronegative conversion than those receiving placebo .
Adult Patients with Chronic Chagas Disease
Recent research has confirmed the efficacy of this compound in adult patients with chronic Chagas disease. A study reported that adults treated with this compound showed significant improvements in serological markers associated with T. cruzi infection, reinforcing its role as a viable treatment option for chronic cases .
Safety and Side Effects
While this compound is effective, it is associated with several potential side effects, including genotoxicity, embryo-fetal toxicity, and exacerbation of neurological conditions. These risks necessitate careful patient selection and monitoring during treatment .
Comparative Efficacy
In addition to its established use for Chagas disease, this compound has been compared to other treatments such as benznidazole. Both drugs are currently the only FDA-approved treatments for this condition; however, their efficacy can vary based on factors such as disease phase and patient demographics .
Data Tables
The following table summarizes key findings from clinical studies on this compound:
Study Reference | Patient Population | Treatment Duration | Seroconversion Rate (%) | Key Findings |
---|---|---|---|---|
Study 16027 | Pediatric patients | 30 days | 8.16 | Effective in reducing T. cruzi antibodies |
Study 16027 | Pediatric patients | 60 days | 8.12 | Higher efficacy compared to shorter regimen |
Recent Research | Adult patients | Variable | Significant improvement | Confirmed efficacy in chronic cases |
Case Study: Pediatric Patient Treatment
A clinical trial involving pediatric patients demonstrated that those treated with a 60-day course of this compound had a notable reduction in T. cruzi parasitemia over a four-year follow-up period. The study highlighted that younger children (<2 years) were more likely to achieve seroconversion compared to older children .
Case Study: Chronic Chagas Disease in Adults
Another study focused on adult patients with chronic Chagas disease revealed that those treated with this compound exhibited significant improvements in serological markers after treatment. This underscores the drug's potential as an effective therapy for adults suffering from this condition .
Mechanism of Action
Nifurtimox exerts its therapeutic effects primarily through the generation of reactive oxygen species. Upon entering the target cells, this compound undergoes a series of redox reactions facilitated by nitroreductase enzymes. These reactions produce toxic intermediate metabolites and reactive oxygen species that cause DNA damage and cell death in the parasites .
Comparison with Similar Compounds
Benznidazole: Another nitrofuran derivative used to treat Chagas disease.
Pentamidine: Used for treating leishmaniasis and Pneumocystis pneumonia.
Fexinidazole: Used for treating human African trypanosomiasis
Comparison:
Nifurtimox vs. Benznidazole: Both are used for Chagas disease, but benznidazole is often preferred due to better tolerance and fewer side effects.
This compound vs. Pentamidine: While both are antiparasitic, pentamidine is used for different types of infections and has a different mechanism of action.
This compound vs. Fexinidazole: Fexinidazole is a newer drug with a broader spectrum of activity against trypanosomiasis
This compound remains a crucial medication in the fight against parasitic diseases, with ongoing research exploring its full potential and applications.
Biological Activity
Nifurtimox is a nitrofuran derivative primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Its biological activity is characterized by its prodrug nature, requiring metabolic activation to exert its trypanocidal effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and recent advancements in drug delivery systems.
This compound is activated through nitroreduction by specific enzymes, notably type I nitroreductases (NTRs), which are predominantly expressed in T. cruzi and other trypanosomes. The activation process results in the formation of reactive metabolites that induce oxidative stress and damage cellular components in the parasite.
- Activation Pathway:
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating Chagas disease across different patient demographics. Key findings include:
-
Pediatric Patients:
A study involving pediatric patients treated with a combination of eflornithine and this compound showed high efficacy rates (90.3% to 100%) with no treatment-related deaths . Adverse events included neutropenia but were generally mild. -
Long-term Outcomes:
A historical cohort study indicated that patients treated with this compound were significantly more likely to achieve negative seroconversion compared to untreated controls, with a hazard ratio of 2.22 favoring treatment . -
Serological Response:
In a controlled study, patients receiving a 60-day regimen of this compound showed a serological response rate of 32.9%, confirming its effectiveness in reducing T. cruzi parasitemia .
Case Studies
Case Study 1: Efficacy in Chronic Chagas Disease
A retrospective analysis reviewed records from chronic Chagas disease patients treated with this compound from 1967 to 1980. The study found that treated patients had a higher rate of negative seroconversion compared to untreated patients, supporting the long-term effectiveness of this compound .
Case Study 2: Nanoparticle Delivery System
Recent research explored the encapsulation of this compound in biodegradable nanoparticles. This method enhanced trypanocidal activity by improving drug delivery to infected cells while minimizing toxicity. The study reported an increase in efficacy against T. cruzi when using nanoparticle formulations compared to free this compound .
Comparative Efficacy
The following table summarizes key findings from various studies on the efficacy and safety profile of this compound:
Study Type | Population | Treatment Duration | Efficacy Rate (%) | Adverse Events |
---|---|---|---|---|
Clinical Trial | Pediatric Patients | 10 days | 90.3 - 100 | Neutropenia (9/31) |
Historical Cohort | Adults with Chronic HAT | Variable (44 days avg) | 32.9 | Mild to moderate TEAEs |
Nanoparticle Study | In vitro models | Not applicable | Increased potency | Reduced toxicity |
Properties
IUPAC Name |
(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHIAQFJWUCFH-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
550.3±50.0 | |
Record name | Nifurtimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research. | |
Record name | Nifurtimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23256-30-6, 39072-15-6, 39072-16-7 | |
Record name | Nifurtimox [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifurtimox, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifurtimox, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifurtimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifurtimox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFURTIMOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
177-183 | |
Record name | Nifurtimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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